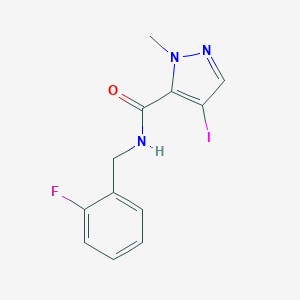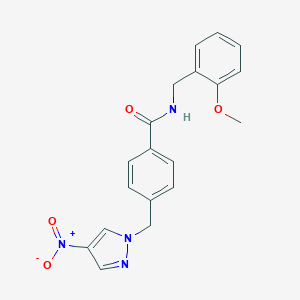![molecular formula C13H15ClN4O B213741 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair and cell death pathways. Due to its inhibitory activity, this compound has gained significant attention in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide works by inhibiting the 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes are involved in DNA repair and cell death pathways. Inhibition of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme leads to the accumulation of DNA damage, which triggers cell death in cancer cells. Inflammatory pathways are also regulated by 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes, and their inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell death by blocking the DNA repair pathway. Inflammatory pathways are also regulated by 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes, and their inhibition leads to a reduction in inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its high potency and selectivity for 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme inhibition. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide. One of the significant areas of research is the development of new 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with improved pharmacokinetic properties and selectivity for 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes. Another area of research is the combination of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. In addition, the potential use of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors in other diseases, such as cardiovascular and metabolic diseases, is also an area of interest for future research.
Conclusion
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is a potent inhibitor of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme, which has gained significant attention in scientific research for its potential therapeutic applications. Its inhibitory activity has shown promising results in cancer therapy, inflammation, and neurodegenerative diseases. Although there are some limitations, its high potency and selectivity make it a valuable tool for lab experiments. With ongoing research, there is potential for the development of new and improved 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with broader therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of 2-chloronicotinic acid with 4-amino-1-ethyl-3-methyl-5-pyrazolone in the presence of phosphorus oxychloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product. This method yields 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide with high purity and yield.
Applications De Recherche Scientifique
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been extensively studied in scientific research for its potential therapeutic applications. One of the significant areas of research is cancer therapy. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors, including 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide, have shown promising results in preclinical and clinical studies for the treatment of various cancers, including breast, ovarian, and prostate cancer. These inhibitors work by blocking the DNA repair pathway in cancer cells, leading to their death.
Another area of research is inflammation. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors have been shown to reduce inflammation in various animal models of inflammatory diseases, including sepsis, arthritis, and colitis. This effect is attributed to the inhibition of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme, which is involved in the regulation of inflammatory pathways.
Propriétés
Nom du produit |
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide |
|---|---|
Formule moléculaire |
C13H15ClN4O |
Poids moléculaire |
278.74 g/mol |
Nom IUPAC |
2-chloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-3-18-8-10(9(2)17-18)7-16-13(19)11-5-4-6-15-12(11)14/h4-6,8H,3,7H2,1-2H3,(H,16,19) |
Clé InChI |
LKVROZURPBIPCF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(N=CC=C2)Cl |
SMILES canonique |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)


![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)

